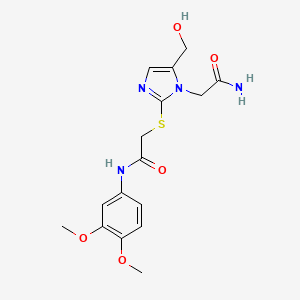
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H20N4O5S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule that has recently garnered attention in medicinal chemistry for its potential biological activities. Its unique structure, characterized by an imidazole ring and a phenylacetamide moiety, suggests various pharmacological applications.
Structural Characteristics
The molecular formula of this compound is C14H16N4O3S with a molecular weight of approximately 320.37 g/mol . The compound's structure includes:
- An imidazole ring, which is known for its role in biological systems.
- A thioether linkage, which may enhance its interaction with biological targets.
- A dimethoxyphenyl group that may contribute to its lipophilicity and binding affinity.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The imidazole ring can participate in hydrogen bonding and π-π stacking interactions with proteins or nucleic acids, potentially inhibiting their activity. Additionally, the carbamoylmethyl group may form hydrogen bonds with various biological molecules, enhancing binding affinity and specificity.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. Its mechanism could involve the modulation of key signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Properties : The presence of the imidazole ring is often associated with antimicrobial activity. This compound has shown potential in preliminary assays against various bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.
Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
In Vitro Studies
- Cell Proliferation Assays : The compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Mechanistic Studies
Mechanistic investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential role in cancer therapy.
Antimicrobial Testing
In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating moderate antibacterial activity.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:
- Case Study on Antitumor Efficacy : A study involving a related imidazole derivative demonstrated significant tumor regression in murine models when administered in conjunction with standard chemotherapy agents.
- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of compounds with similar structures in treating resistant bacterial infections, showcasing the relevance of this class of compounds.
Propriétés
IUPAC Name |
2-[2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-24-12-4-3-10(5-13(12)25-2)19-15(23)9-26-16-18-6-11(8-21)20(16)7-14(17)22/h3-6,21H,7-9H2,1-2H3,(H2,17,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEZRFFVTDFOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













